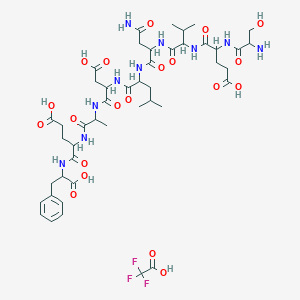
(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)” is a segment of the amyloid beta/A4 protein precursor, which is a significant protein in the study of Alzheimer’s disease. Amyloid beta peptides are derived from the amyloid precursor protein (APP) through enzymatic processing and are known to aggregate and form plaques in the brains of Alzheimer’s patients.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amyloid beta peptides, including the segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)”, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of amyloid beta peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the desired peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) to produce the peptide. The peptide is then purified from the host organism.
化学反応の分析
Types of Reactions
Amyloid beta peptides can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
科学的研究の応用
Amyloid beta peptides, including the segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)”, are extensively studied in various fields:
Chemistry: Understanding the chemical properties and reactivity of amyloid beta peptides.
Biology: Investigating the role of amyloid beta peptides in cellular processes and their interactions with other biomolecules.
Medicine: Studying the involvement of amyloid beta peptides in Alzheimer’s disease and developing therapeutic strategies to target amyloid beta aggregation.
Industry: Producing amyloid beta peptides for research and therapeutic purposes.
作用機序
The mechanism by which amyloid beta peptides exert their effects involves their aggregation into oligomers and fibrils, which are toxic to neurons. The molecular targets and pathways involved include:
Neuronal Membranes: Amyloid beta peptides can disrupt cell membranes, leading to cell death.
Synaptic Function: Amyloid beta peptides can impair synaptic function and plasticity.
Inflammatory Pathways: Amyloid beta peptides can activate microglia and astrocytes, leading to neuroinflammation.
類似化合物との比較
Similar Compounds
Amyloid beta (1-42): A longer form of amyloid beta peptide that is also implicated in Alzheimer’s disease.
Amyloid beta (1-40): Another form of amyloid beta peptide that is less prone to aggregation compared to amyloid beta (1-42).
Uniqueness
The segment “(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-675)” is unique in its specific sequence and position within the amyloid precursor protein. This uniqueness may influence its aggregation properties and interactions with other molecules.
特性
IUPAC Name |
4-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N10O18.C2HF3O2/c1-20(2)15-27(50-42(69)28(17-31(46)56)52-43(70)35(21(3)4)54-39(66)26(12-14-33(59)60)49-37(64)24(45)19-55)41(68)51-29(18-34(61)62)40(67)47-22(5)36(63)48-25(11-13-32(57)58)38(65)53-30(44(71)72)16-23-9-7-6-8-10-23;3-2(4,5)1(6)7/h6-10,20-22,24-30,35,55H,11-19,45H2,1-5H3,(H2,46,56)(H,47,67)(H,48,63)(H,49,64)(H,50,69)(H,51,68)(H,52,70)(H,53,65)(H,54,66)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLQHHRTDDYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3N10O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
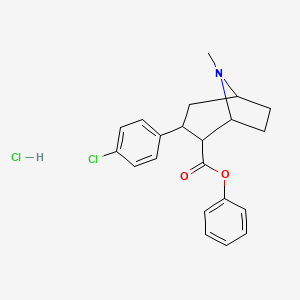

![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B15130451.png)
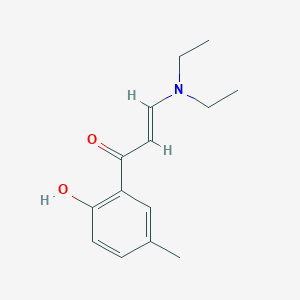
![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
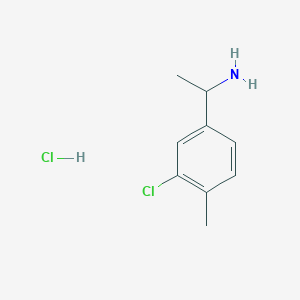

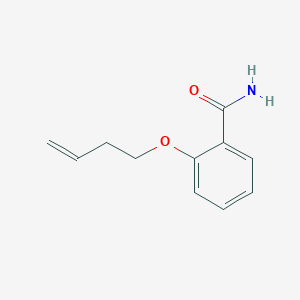
![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)

